molecular formula C26H25N3O4S B2563876 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887898-78-4

5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2563876
CAS No.: 887898-78-4
M. Wt: 475.56
InChI Key: BMLOZMJCWYHZRN-UHFFFAOYSA-N
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Description

5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups and ring systems

Scientific Research Applications

5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound has been associated with the potentiation of CFTR channels, particularly in the context of Class III Mutant Cystic Fibrosis . Potentiators like this one work by enhancing the gating function of the CFTR channel .

Future Directions

The compound’s potential role in the treatment of cystic fibrosis, particularly in the context of Class III mutations, suggests a promising direction for future research . Further studies could explore its efficacy, safety, and mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-c]pyridine structure, followed by the introduction of the chromene and amido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,7,7-tetramethyl-2-{3-oxo-3H-chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
  • 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Uniqueness

The uniqueness of 5,5,7,7-tetramethyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-25(2)12-17-19(21(27)30)23(34-20(17)26(3,4)29-25)28-22(31)16-11-15-14-8-6-5-7-13(14)9-10-18(15)33-24(16)32/h5-11,29H,12H2,1-4H3,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLOZMJCWYHZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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